17-phenyl trinor Prostaglandin F2α ethyl amide-d4
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Overview
Description
17-phenyl trinor Prostaglandin F2α ethyl amide (17-phenyl trinor PGF2α ethyl amide) is sold under the Allergan trade name Bimatoprost and is an F-series PG analog which has been approved for use as an ocular hypotensive drug. Investigations in our lab have shown that 17-phenyl trinor PGF2α ethyl amide is converted by an amidase enzymatic activity in the bovine and human cornea to yield the corresponding free acid, with a conversion rate of about 40 µg/g corneal tissue/24 hours. The free acid, 17-phenyl trinor PGF2α, is a potent FP receptor agonist. In human and animal models of glaucoma, FP receptor agonist activity corresponds very closely with intraocular hypotensive activity.
Scientific Research Applications
Ocular Hypotensive Agent
Bimatoprost, the ethyl amide derivative of 17-phenyl-trinor PGF2α, is a unique ocular hypotensive agent. It is intrinsically active as a prostaglandin FP agonist and acts as a prostaglandin analog prodrug. Human and rabbit ocular tissue (cornea, iris/ciliary body, and sclera) can convert bimatoprost to the potent prostaglandin FP agonist 17-phenyl-trinor PGF2α. This conversion is crucial for its ocular hypotensive effect, attributed to its activity as a prostaglandin receptor agonist (Hellberg et al., 2003).
Prostaglandin FP Receptor Agonism
Bimatoprost and its free acid, 17-phenyl-trinor PGF2α, act as FP receptor agonists. They exhibit binding affinity and agonistic properties at the human ocular FP prostaglandin receptor, mobilizing intracellular Ca2+ in HEK-293 cells expressing the cloned human ciliary body FP receptor. This activation contributes to their ocular pharmacological effects (Sharif et al., 2003).
Antitumor Potential in Breast Cancer
17-Trifluoromethyl phenyl trinor prostaglandin F2α demonstrates potential as an antitumor candidate for breast cancer. It suppresses tumor volume and normalizes various serum and hematological parameters in animal models. This compound could be a novel therapeutic agent in breast cancer treatment (Mutukuru & Vijayakumar, 2021).
In Vitro Metabolism and Hydrolysis
In vitro studies indicate that bimatoprost undergoes enzymatic amidase activity in corneal tissues, converting it to the corresponding prostaglandin carboxylic acid. This hydrolysis process generates a potent prostanoid FP receptor agonist and might contribute to its ocular pressure-lowering effects in patients treated with bimatoprost (Maxey et al., 2002).
Properties
Molecular Formula |
C25H33D4NO4 |
---|---|
Molecular Weight |
419.6 |
InChI |
InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1/i4D2,9D2 |
InChI Key |
AQOKCDNYWBIDND-BJZNXRQDSA-N |
SMILES |
O[C@@H]1[C@H](C/C=CC([2H])([2H])C([2H])([2H])CC(NCC)=O)[C@@H](/C=C/[C@@H](O)CCC2=CC=CC=C2)[C@H](O)C1 |
Synonyms |
Bimatoprost-d4; 17-phenyl trinor PGF2α ethyl amide-d4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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